REACTION_CXSMILES
|
[C:1]1([NH:7][C:8]2[CH:13]=[CH:12]C=[CH:10][CH:9]=2)[CH2:6][CH2:5][CH2:4][CH2:3][CH:2]=1.[CH3:14][CH2:15]O.[CH3:17]C(O)=O>[Pd]>[CH3:17][C:15]1([CH3:14])[CH2:12][CH2:13][CH:8]([NH:7][C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)[CH2:9][CH2:10]1 |f:1.2|
|
Name
|
|
Quantity
|
46.4 g
|
Type
|
reactant
|
Smiles
|
C1(=CCCCC1)NC1=CC=CC=C1
|
Name
|
EtOH AcOH
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
CCO.CC(=O)O
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Type
|
CUSTOM
|
Details
|
The reaction is shaken under H2 (60 psi) overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture is filtered through a pad of celite
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
DISSOLUTION
|
Details
|
The crude product is dissolved with CH2Cl2 and neutralized with saturated aqueous bicarbonate
|
Type
|
WASH
|
Details
|
The organic layer is washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CC1(CCC(CC1)NC1=CC=CC=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 42.2 g | |
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |